molecular formula C17H14ClN3OS B7540468 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole

2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole

Cat. No. B7540468
M. Wt: 343.8 g/mol
InChI Key: IOYYOKLOXSRHSY-UHFFFAOYSA-N
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Description

“2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole” is a chemical compound that has been studied for its unique properties . It is a type of imidazole, a class of organic compounds that contain a five-membered ring of two carbon atoms, two nitrogen atoms, and one carbon atom .


Synthesis Analysis

The synthesis of this compound involves the benzylation at the N(1) atom . This process has been confirmed by comparing the properties of the alkylation product obtained with the corresponding N(3)-benzylimidazole isomer synthesized independently .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a five-membered ring with two nitrogen atoms . The benzylation of this compound occurs at the N(1) atom .


Chemical Reactions Analysis

The primary chemical reaction associated with this compound is benzylation, which occurs at the N(1) atom . This reaction has been studied using 1H-1H two-dimensional NMR spectroscopy .

Scientific Research Applications

  • Chemical Properties and Reactions :

  • Crystal Structures and Intermolecular Interactions :

    • Studies on various 4-aryl-2-methyl-1H-imidazoles, including those with chlorophenyl groups, revealed that substituents influence the acid-base properties of the imidazole nucleus, impacting both the crystal structure and antifungal activity (Macías, Elejalde, Butassi, Zacchino, & Portilla, 2018).
  • Antifungal and Antimicrobial Applications :

    • A derivative of this compound, 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, demonstrated potent antifungal properties, particularly against Candida albicans infections in mice (Walker, Braemer, Hitt, Jones, & Matthews, 1978).
    • The synthesis of novel imidazoles, potentially including derivatives of the compound , has been explored for their antimicrobial properties, with some showing activity against Candida albicans (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
  • Anticancer Agents :

    • Novel thiadiazoles and thiazoles incorporating pyrazole moiety, which may include structural analogs of this compound, were synthesized and evaluated for anticancer activity against the breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).
  • Insecticidal Activity :

    • A study on methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate, a compound structurally related to 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole, showed potential insecticidal effects (Hasan et al., 1996).

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Imidazoles have been shown to exhibit various therapeutic properties, including antioxidant, anti-inflammatory, and anticancer properties , suggesting potential avenues for future research.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-13-6-8-14(9-7-13)20-16(22)11-23-17-19-10-15(21-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYYOKLOXSRHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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